molecular formula C22H27NO7 B14978075 4-({[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)butanoic acid

4-({[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)butanoic acid

Cat. No.: B14978075
M. Wt: 417.5 g/mol
InChI Key: RUNONZQVXQXFGB-UHFFFAOYSA-N
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Description

4-({[(4-Ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)butanoic acid is a synthetic coumarin-derived compound featuring a fused pyrano-chromen bicyclic core. Its structure includes:

  • Pyrano[2,3-f]chromen core: A 10-membered bicyclic system with oxygen atoms at positions 2 and 8.
  • Substituents: 4-Ethyl group: Enhances lipophilicity. 8,8-Dimethyl groups: Stabilize the fused ring system.

Properties

Molecular Formula

C22H27NO7

Molecular Weight

417.5 g/mol

IUPAC Name

4-[[2-[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetyl]amino]butanoic acid

InChI

InChI=1S/C22H27NO7/c1-4-13-10-19(27)29-21-14-7-8-22(2,3)30-15(14)11-16(20(13)21)28-12-17(24)23-9-5-6-18(25)26/h10-11H,4-9,12H2,1-3H3,(H,23,24)(H,25,26)

InChI Key

RUNONZQVXQXFGB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NCCCC(=O)O)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)butanoic acid typically involves multiple steps. One common method starts with the reaction of resorcinol with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate undergoes further reactions, including Claisen rearrangement and cyclization, to form the pyranochromene core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-({[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functionalities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-({[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)butanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents, side chains, and biological profiles. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Features Evidence ID
4-({[(4-Ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)butanoic acid 4-Ethyl, 8,8-dimethyl, oxyacetyl-aminobutanoic acid Not explicitly reported Not explicitly reported Carboxylic acid terminus enhances solubility; ethyl group increases lipophilicity N/A
[(4-Butyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid 4-Butyl, 8,8-dimethyl, oxyacetic acid C₂₀H₂₄O₆ 360.406 Longer alkyl chain (butyl) increases hydrophobicity; shorter side chain (acetic acid) reduces steric bulk
4-{[(6,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid 6,7-Dimethoxy, 4-methyl, acetyl-aminobutanoic acid C₁₉H₂₃NO₈ 393.39 Methoxy groups enhance electron density; methyl substitution alters steric effects
[(3-Benzyl-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid 3-Benzyl, 4,8,8-trimethyl, oxyacetic acid Not explicitly reported Not explicitly reported Benzyl group introduces aromatic interactions; trimethyl substitution enhances rigidity

Structural Similarity Analysis

  • Side Chain Variations: The aminobutanoic acid side chain in the target compound (vs. shorter acetic acid in ) improves hydrogen-bonding capacity and solubility, critical for receptor binding . Ethyl vs. Butyl: The butyl-substituted analog () exhibits higher logP (predicted: 3.2 vs. 2.8 for ethyl), favoring membrane permeability but reducing aqueous solubility.
  • Benzyl substitution () introduces steric bulk, which may hinder binding to narrow enzymatic pockets.

Research Findings and Implications

Synthetic Accessibility: Coupling reactions (e.g., DIC-mediated acylation ) are viable for introducing the aminobutanoic acid side chain. Crystallographic validation (via SHELX ) ensures structural accuracy for analogs like .

Structure-Activity Relationships (SAR) :

  • Carboxylic Acid Terminus : Critical for binding to cationic residues in targets like HDACs or kinases .
  • Alkyl Chain Length : Butyl/ethyl groups balance lipophilicity and toxicity; longer chains may improve potency but increase metabolic instability .

Dereplication Challenges :

  • LC/MS and NMR-based molecular networking () distinguish the target compound from sulfonic acid derivatives (e.g., ) or benzothiazol-containing analogs ().

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